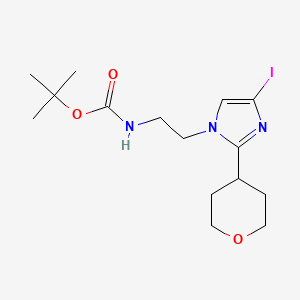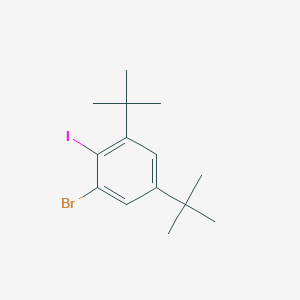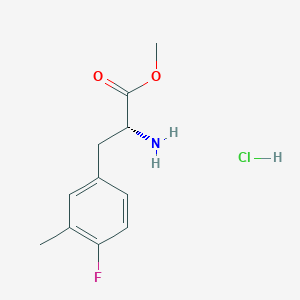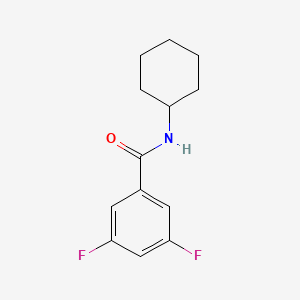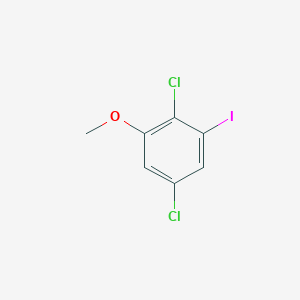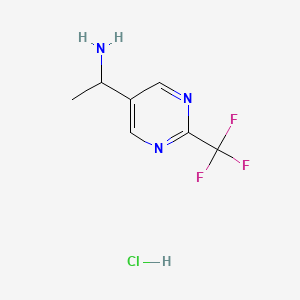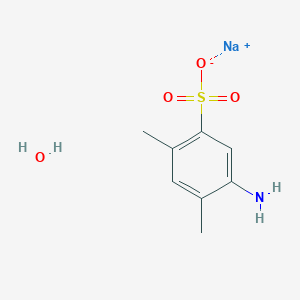
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves the sulfonation of 2,4-dimethylaniline. The reaction typically requires a sulfonating agent such as sulfuric acid or oleum. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functional groups .
Applications De Recherche Scientifique
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylaniline: Similar in structure but lacks the sulfonic acid group.
5-Amino-2,4-dimethylbenzenesulfonic acid: Similar but with an amino group instead of a methyl group.
m-Xylidine: Similar but without the sulfonic acid group.
Uniqueness
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate is unique due to the presence of both methyl and sulfonic acid groups, which confer specific chemical properties and reactivity. This combination makes it valuable in various chemical syntheses and applications .
Propriétés
Formule moléculaire |
C8H12NNaO4S |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
sodium;5-amino-2,4-dimethylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C8H11NO3S.Na.H2O/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;;/h3-4H,9H2,1-2H3,(H,10,11,12);;1H2/q;+1;/p-1 |
Clé InChI |
SRNFSIHXSQSSFK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
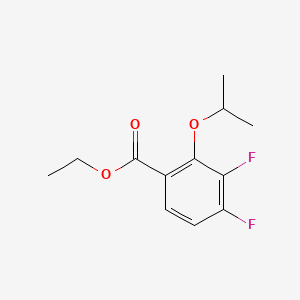

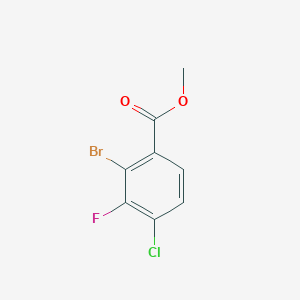
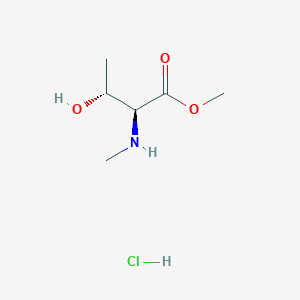
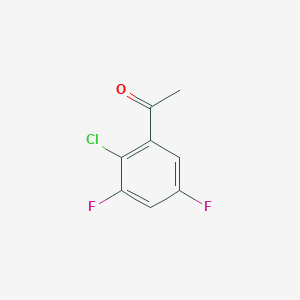
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)

